![molecular formula C34H70O4Si B14589429 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate CAS No. 61540-85-0](/img/structure/B14589429.png)
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is a complex organic compound that features both long alkyl chains and silyl ether functionalities. This compound is of interest due to its unique structural properties, which make it suitable for various applications in organic synthesis, materials science, and potentially in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(Octadecyloxy)-2,3-propanediol and trimethylsilyl chloride. These intermediates are then reacted under specific conditions to form the final product.
-
Preparation of 1-(Octadecyloxy)-2,3-propanediol
Reactants: Octadecanol, epichlorohydrin
Conditions: Base-catalyzed reaction, typically using sodium hydroxide or potassium hydroxide.
-
Formation of Trimethylsilyl Ether
Reactants: 1-(Octadecyloxy)-2,3-propanediol, trimethylsilyl chloride
Conditions: Anhydrous conditions, often using a solvent like dichloromethane and a base such as triethylamine.
-
Esterification to Form the Final Product
Reactants: 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-ol, decanoic acid
Conditions: Acid-catalyzed esterification, typically using sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, recrystallization, or chromatography would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Applications De Recherche Scientifique
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of lipid-based drug delivery systems.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its long alkyl chains and silyl ether groups may interact with lipid membranes, potentially altering membrane properties and facilitating drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Octadecyloxy)-2,3-propanediol
- Trimethylsilyl chloride
- Decanoic acid
Uniqueness
1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate is unique due to its combination of long alkyl chains and silyl ether functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in both organic synthesis and biological systems.
Propriétés
Numéro CAS |
61540-85-0 |
|---|---|
Formule moléculaire |
C34H70O4Si |
Poids moléculaire |
571.0 g/mol |
Nom IUPAC |
(1-octadecoxy-3-trimethylsilyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C34H70O4Si/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-26-28-30-36-31-33(32-37-39(3,4)5)38-34(35)29-27-25-23-13-11-9-7-2/h33H,6-32H2,1-5H3 |
Clé InChI |
XLSMRWFVIUGHAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO[Si](C)(C)C)OC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


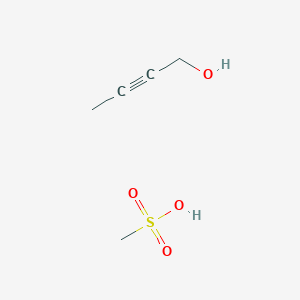
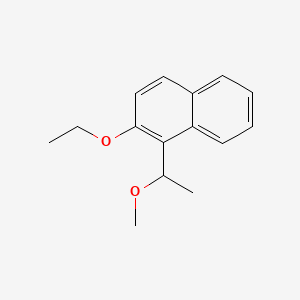
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
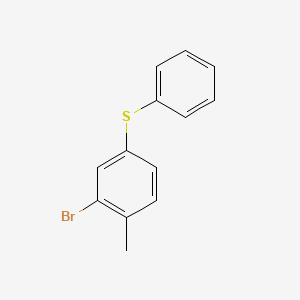
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
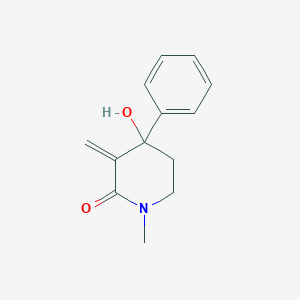
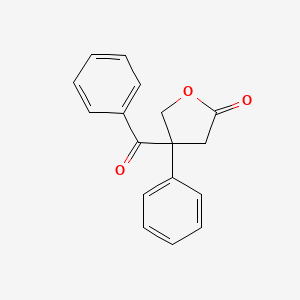
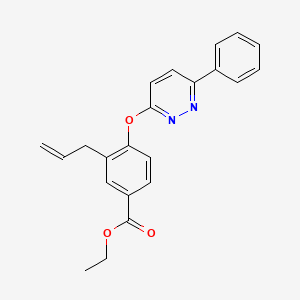
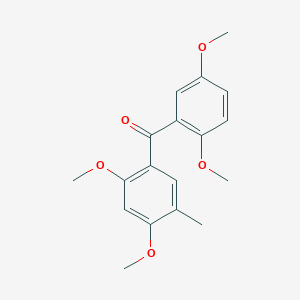
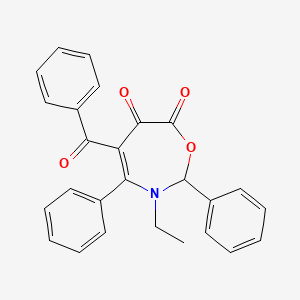
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

